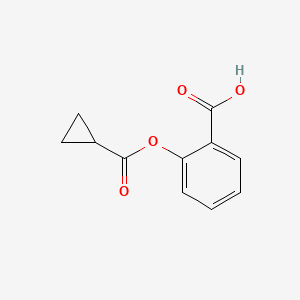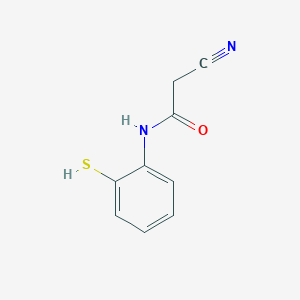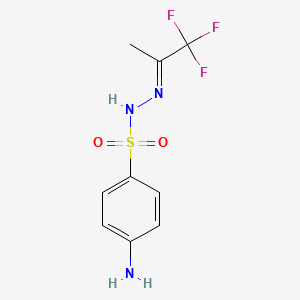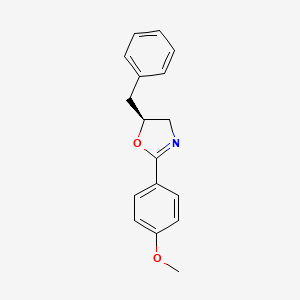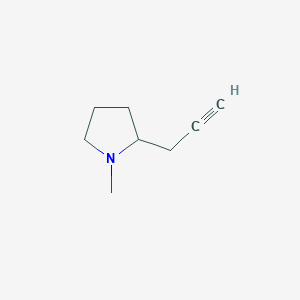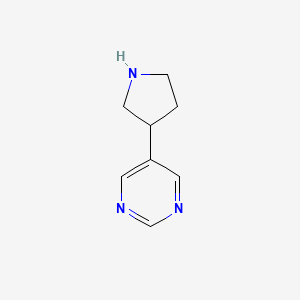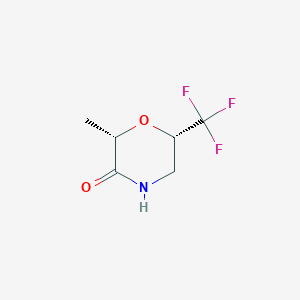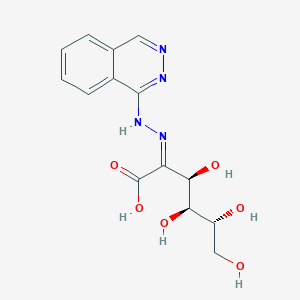
(3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple hydroxyl groups and a phthalazinyl hydrazone moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid typically involves multi-step organic reactions. One possible route includes the following steps:
Formation of the hexanoic acid backbone: This can be achieved through aldol condensation reactions followed by selective reduction and oxidation steps.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the phthalazinyl hydrazone moiety: This step involves the reaction of the intermediate compound with phthalazine and hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its multiple hydroxyl groups and hydrazone moiety make it a versatile tool for biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. It can be investigated for its effects on various biological targets, such as enzymes or receptors, and its potential as a drug candidate.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique reactivity makes it valuable for the production of specialized compounds.
Mechanism of Action
The mechanism of action of (3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid involves its interaction with specific molecular targets. The hydroxyl groups and hydrazone moiety can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(benzyl)hydrazono)hexanoic acid: This compound has a similar structure but with a benzyl group instead of the phthalazinyl group.
(3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(pyridazin-1-yl)hydrazono)hexanoic acid: This compound features a pyridazinyl group instead of the phthalazinyl group.
Uniqueness
The uniqueness of (3R,4S,5R,Z)-3,4,5,6-Tetrahydroxy-2-(2-(phthalazin-1-yl)hydrazono)hexanoic acid lies in its specific combination of hydroxyl groups and the phthalazinyl hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H16N4O6 |
|---|---|
Molecular Weight |
336.30 g/mol |
IUPAC Name |
(2Z,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(phthalazin-1-ylhydrazinylidene)hexanoic acid |
InChI |
InChI=1S/C14H16N4O6/c19-6-9(20)11(21)12(22)10(14(23)24)16-18-13-8-4-2-1-3-7(8)5-15-17-13/h1-5,9,11-12,19-22H,6H2,(H,17,18)(H,23,24)/b16-10-/t9-,11-,12-/m1/s1 |
InChI Key |
QUEUHZZNRRWXSA-GDUGELNLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN=C2N/N=C(/[C@H]([C@@H]([C@@H](CO)O)O)O)\C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=C(C(C(C(CO)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


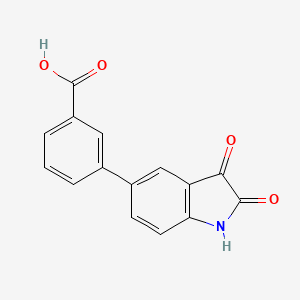
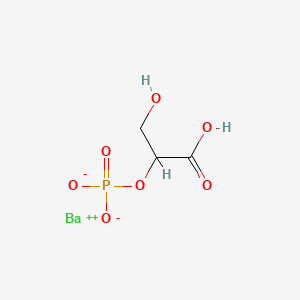
![7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B12838204.png)
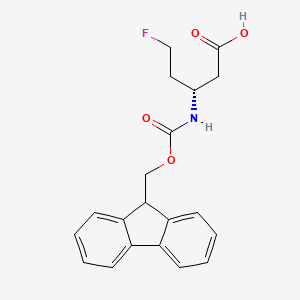
![2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12838222.png)
